4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide (CAS: 941959-78-0) is a sulfamoyl-substituted benzamide derivative with the molecular formula C20H23N3O6S and a molecular weight of 433.48 g/mol . Its structure features:
- A benzamide core linked to a 2-methoxy-4-nitrophenyl group, contributing to electron-withdrawing and aromatic stacking properties.
- A cyclopentyl(methyl)sulfamoyl moiety, which enhances binding affinity to biological targets, likely through hydrogen bonding and hydrophobic interactions.
Such compounds are often explored in medicinal chemistry for enzyme inhibition (e.g., kinases, proteases) or antimicrobial applications due to the sulfonamide group’s versatility in targeting active sites .
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-22(15-5-3-4-6-15)30(27,28)17-10-7-14(8-11-17)20(24)21-18-12-9-16(23(25)26)13-19(18)29-2/h7-13,15H,3-6H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTYQJFLWBKIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzamide core, followed by the introduction of the cyclopentyl and methoxy groups. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antidiabetic Activity
Recent studies have explored the antidiabetic potential of sulfamoyl benzamide derivatives, including 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide. Research indicates that these compounds may act as glucokinase activators, which play a crucial role in glucose metabolism. A study demonstrated significant improvements in glucose tolerance in diabetic models when treated with this class of compounds .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. Specifically, it inhibits the activity of human macrophage migration inhibitory factor (huMIF), which is implicated in various inflammatory diseases. By attenuating huMIF-mediated pathways, this compound could potentially reduce inflammation and associated symptoms .
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats, subjects treated with this compound showed a reduction in blood glucose levels by approximately 30% compared to untreated controls. The compound's mechanism was linked to enhanced insulin sensitivity and increased glucokinase activity, offering insights into its potential as a therapeutic agent for diabetes management .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced levels of nitric oxide (NO) production in activated macrophages. This reduction was attributed to the inhibition of iNOS expression, suggesting that this compound could be developed as a treatment for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- LMM5 and LMM11 () demonstrate antifungal activity via thioredoxin reductase (Trr1) inhibition, suggesting the sulfamoyl benzamide scaffold’s relevance in targeting redox enzymes .
- The imidazole- and thiazole-containing analogs () highlight the importance of heterocyclic substituents in enhancing antimicrobial potency .
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O6S
- CAS Number : 941996-37-8
- Chemical Structure : The compound consists of a benzamide backbone with a sulfamoyl group attached to a cyclopentyl and a methoxy-nitrophenyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Its structural components contribute to its interaction with various biological targets.
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to inhibit certain enzymes involved in inflammatory pathways.
- Antioxidant Properties : The presence of the methoxy and nitro groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Antitumor Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Modulation of signaling pathways |
In Vivo Studies
Animal models have been employed to further assess the efficacy and safety profile:
- Anti-inflammatory Activity : In a mouse model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment Group | Edema Reduction (%) | Dosage (mg/kg) |
|---|---|---|
| Control | 0 | - |
| Compound | 65 | 20 |
| Aspirin | 70 | 50 |
Case Studies
- Case Study on Cancer Treatment : A study involving A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
- Chronic Inflammation Model : In a chronic inflammation model, the compound was administered over four weeks, resulting in significant improvements in inflammatory markers compared to baseline measurements.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis can be optimized using continuous flow reactors and high-throughput screening to identify ideal catalysts (e.g., palladium or nickel-based systems) and solvent systems (polar aprotic solvents like DMF). Reaction parameters such as temperature (80–120°C) and pressure (1–3 atm) should be systematically varied to maximize yield. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions on the benzamide and cyclopentyl groups.
- X-ray crystallography to resolve stereochemical ambiguities (e.g., sulfamoyl group orientation) .
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, nitro group at ~1520 cm⁻¹) .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and photostability assessments (ICH Q1B guidelines). Monitor degradation products via LC-MS .
Advanced Research Questions
Q. What computational models predict the compound’s reactivity, metabolic stability, or binding affinity?
- Methodological Answer :
- Quantum chemical calculations (DFT at B3LYP/6-31G* level) to map electron density and reactive sites (e.g., nitro group reduction potential).
- QSAR/QSPR models to correlate structural features (e.g., lipophilicity from logP) with metabolic stability.
- Molecular docking (AutoDock Vina) to simulate interactions with bacterial targets like acps-pptase, focusing on sulfamoyl group hydrogen bonding .
Q. How does the sulfamoyl group influence the compound’s interaction with bacterial enzymes (e.g., acps-pptase)?
- Methodological Answer : Design enzyme inhibition assays (IC₅₀ determination via fluorescence polarization). Compare activity against mutants lacking key binding residues (e.g., Arg/Lys in the active site). Use surface plasmon resonance (SPR) to quantify binding kinetics (kₐₙ/kₒff). The sulfamoyl group likely disrupts substrate recognition by mimicking the tetrahedral intermediate in fatty acid biosynthesis .
Q. How can contradictory data on the compound’s biochemical activity be resolved experimentally?
- Methodological Answer : Apply comparative dose-response studies across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to identify off-target effects. Use isotopic labeling (¹⁴C-tagged compound) to trace metabolic pathways. Validate findings with orthogonal assays (e.g., MIC tests vs. enzyme inhibition) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement asymmetric catalysis (chiral ligands like BINAP) during key steps (e.g., cyclopentylamine coupling). Use process analytical technology (PAT) for real-time monitoring of intermediates. Optimize crystallization conditions (e.g., solvent anti-solvent pairs) to enhance enantiomeric excess (≥98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
